Certified Identity and Purity for Analytical Method Validation
N-Methyl Lenalidomide, as a USP Reference Standard, is supplied with a defined purity and identity that is certified by the issuing Pharmacopoeia . This certification is crucial for quantitative analysis. In contrast, generic or non-certified impurities lack this level of characterization and traceability, introducing significant measurement uncertainty [1]. The USP standard's specifications are the benchmark for method validation parameters such as accuracy, precision, and specificity as required by ICH Q2(R1) [2].
| Evidence Dimension | Purity Certification and Traceability |
|---|---|
| Target Compound Data | Certified purity and identity by USP; traceable to official pharmacopoeial standard |
| Comparator Or Baseline | Generic N-Methyl Lenalidomide or other lenalidomide impurities |
| Quantified Difference | Not applicable (qualitative difference in regulatory acceptance and reliability) |
| Conditions | Standard for analytical method validation and quality control |
Why This Matters
This certification is essential for generating reliable data for regulatory submissions (e.g., ANDA, DMF) and ensuring compliance with ICH guidelines.
- [1] SynZeal. Lenalidomide N-Methyl Impurity. CAS No. 2197421-58-0. Catalog No. SZ-L031007. View Source
- [2] International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). View Source
